

# Mmp2-IN-1 Structure-Activity Relationship Studies: A Technical Guide

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## Compound of Interest

Compound Name: Mmp2-IN-1

Cat. No.: B10857014

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This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies concerning **Mmp2-IN-1**, a potent inhibitor of Matrix Metalloproteinase-2 (MMP-2). This document details the compound's mechanism of action, presents available quantitative data, outlines key experimental protocols, and visualizes relevant biological pathways and workflows.

## Introduction to Mmp2-IN-1

**Mmp2-IN-1**, also known as MMP-2/MMP-9 Inhibitor I, is a small molecule inhibitor targeting matrix metalloproteinases, a family of zinc-dependent endopeptidases crucial for the degradation of extracellular matrix (ECM) components.<sup>[1]</sup> Dysregulation of MMP activity is implicated in various pathological processes, including tumor invasion, metastasis, and angiogenesis, making them significant targets for therapeutic intervention. **Mmp2-IN-1** has been identified as a potent inhibitor of both MMP-2 and MMP-9, acting by chelating the zinc ion at the active site of these enzymes.<sup>[1]</sup>

## Mechanism of Action and Biological Effects

**Mmp2-IN-1** has been shown to influence key cellular processes, notably osteogenesis and angiogenesis, through the modulation of specific signaling pathways.

## Role in Osteogenesis

Studies have demonstrated that **Mmp2-IN-1** promotes the osteogenic differentiation of human bone marrow mesenchymal stem cells (hBMSCs). This effect is mediated through the activation of the p38/mitogen-activated protein kinase (MAPK) signaling pathway.

## Role in Angiogenesis

In the context of angiogenesis, **Mmp2-IN-1** has been observed to enhance the angiogenic potential of human umbilical vein endothelial cells (HUVECs). This pro-angiogenic effect is attributed to the activation of the hypoxia-inducible factor (HIF)-1 $\alpha$  signaling pathway.

## Data Presentation: Inhibitory Activity of Mmp2-IN-1

While a comprehensive public structure-activity relationship (SAR) table for a series of **Mmp2-IN-1** analogs is not readily available, the inhibitory concentrations for the parent compound have been reported.

Compound Name	Target	IC50 (nM)	Reference
Mmp2-IN-1 (MMP-2/MMP-9 Inhibitor I)	MMP-2	310	<a href="#">[1]</a>
MMP-9	240	<a href="#">[1]</a>	

To illustrate the principles of SAR in the context of MMP-2 inhibition, the following table presents data for a series of pyrazole-based MMP-2 inhibitors, a class of compounds that also target MMPs.

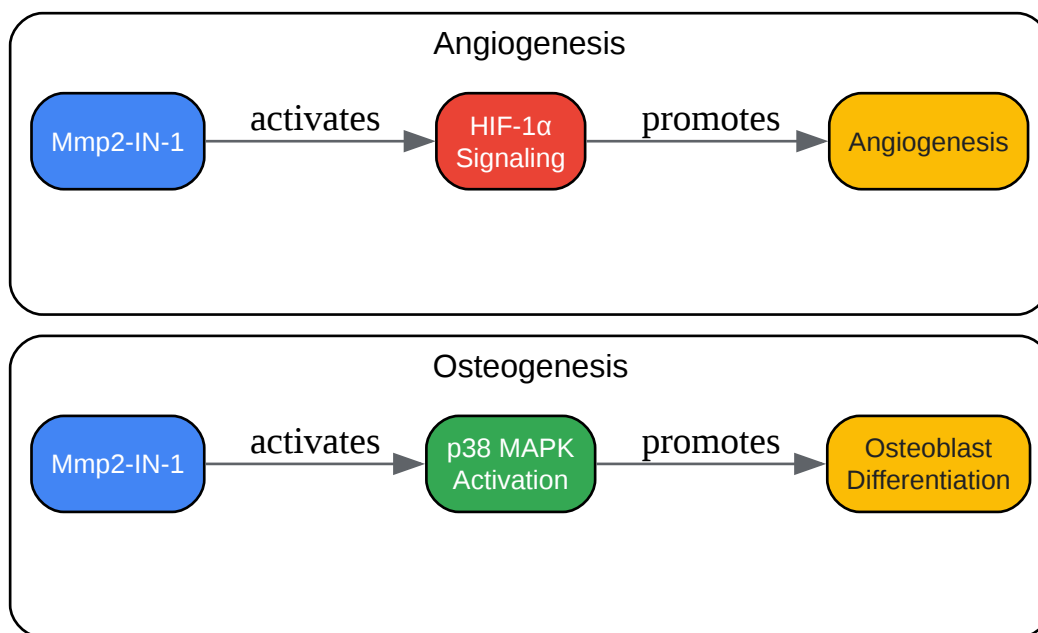
Representative SAR Table for Pyrazole-Based MMP-2 Inhibitors

Compound ID	R1	R2	R3	MMP-2 IC50 (μM)
1a	H	H	H	0.52
1b	Cl	H	H	0.28
1c	F	H	H	0.35
1d	H	Cl	H	0.41
1e	H	F	H	0.48
1f	H	H	Cl	0.63
1g	H	H	F	0.59

Note: This table is a representative example from a study on pyrazole derivatives and does not represent analogs of **Mmp2-IN-1**.

## Mandatory Visualizations

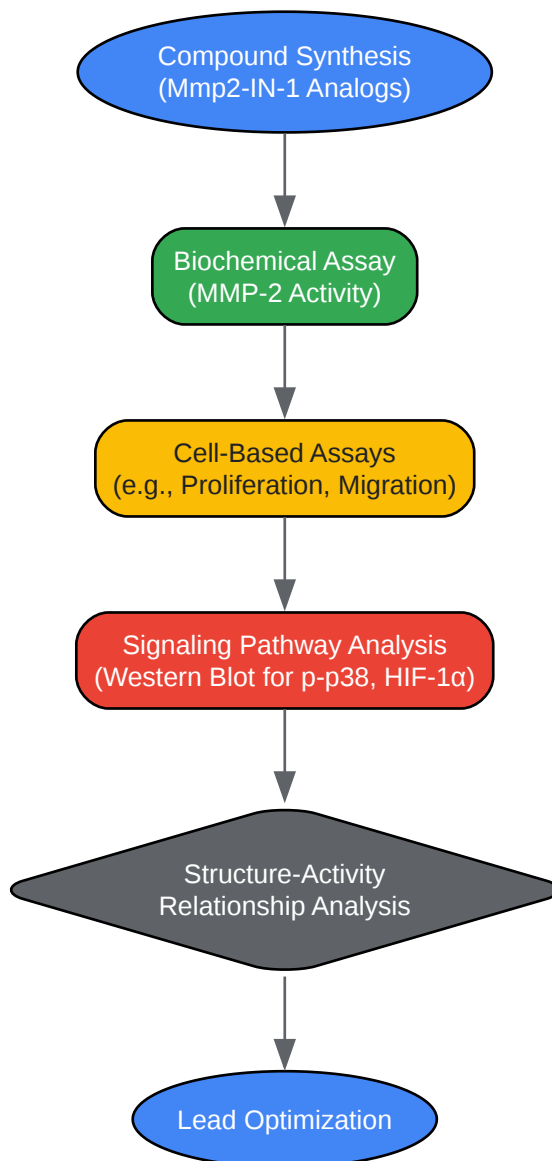
### Signaling Pathways



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Caption: **Mmp2-IN-1** signaling pathways in osteogenesis and angiogenesis.

## Experimental Workflow



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## References

- 1. MMP-2/MMP-9 Inhibitor I | 193807-58-8 [chemicalbook.com]
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